The compound 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic molecule notable for its potential biological activities, particularly in the fields of oncology and inflammation. The structure integrates a triazole and pyridazine moiety, linked by a sulfur atom to an acetamide group that is further substituted with a trifluoromethyl phenyl group. This unique configuration enhances the compound's pharmacological properties, making it a subject of interest in medicinal chemistry.
This compound can be classified as a heterocyclic organic compound, specifically within the categories of triazoles and pyridazines. Its CAS number is 852374-82-4, and it is recognized for its potential applications in drug development due to its structural features that may interact with biological targets effectively .
The synthesis of 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multiple synthetic steps. These may include:
Each step requires optimization for yield and purity, often utilizing techniques such as refluxing in solvents or employing catalysts to enhance reaction efficiency.
The molecular formula of this compound is , with a molecular weight of approximately 447.4 g/mol. The structure can be represented using various notations:
InChI=1S/C20H13F4N5OS/c21-14-5-1-3-12(9-14)19-27-26-16-7-8-18(28-29(16)19)31-11-17(30)25-15-6-2-4-13(10-15)20(22,23)24/h1-10H,11H2,(H,25,30)
C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F
These representations highlight the intricate arrangement of atoms within the molecule and facilitate computational modeling for further studies .
The compound exhibits potential reactivity due to its functional groups. Notably:
These reactions are critical for modifying the compound to enhance its biological activity or reduce toxicity.
The mechanism of action for compounds similar to 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide often involves:
The physical and chemical properties of this compound include:
Property | Value |
---|---|
Molecular Weight | 447.4 g/mol |
Molecular Formula | |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Flash Point | Not Available |
These properties are essential for understanding the behavior of the compound under various conditions and its suitability for different applications .
The potential applications of 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide include:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4